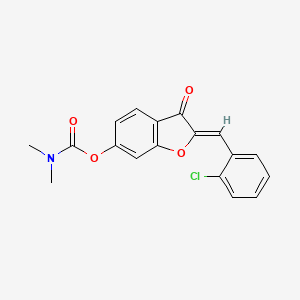

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

CAS No.: 848753-17-3

Cat. No.: VC5037519

Molecular Formula: C18H14ClNO4

Molecular Weight: 343.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848753-17-3 |

|---|---|

| Molecular Formula | C18H14ClNO4 |

| Molecular Weight | 343.76 |

| IUPAC Name | [(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |

| Standard InChI | InChI=1S/C18H14ClNO4/c1-20(2)18(22)23-12-7-8-13-15(10-12)24-16(17(13)21)9-11-5-3-4-6-14(11)19/h3-10H,1-2H3/b16-9- |

| Standard InChI Key | OPOGZDVWQAFPCD-SXGWCWSVSA-N |

| SMILES | CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |

Introduction

Synthesis of Benzofurans

Benzofurans can be synthesized through various methods, including the condensation of phenols with aldehydes or ketones in the presence of acid catalysts. The synthesis of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate would likely involve a multi-step process, starting with the formation of the benzofuran core followed by the introduction of the chlorobenzylidene and dimethylcarbamate groups.

Biological Activities of Benzofurans

Benzofurans have been studied for their potential biological activities:

-

Anticancer Activity: Some benzofuran derivatives have shown promising anticancer properties. For example, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated selective toxicity against certain cancer cell lines .

-

Anti-inflammatory Activity: Benzofurans may also exhibit anti-inflammatory effects. Compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have been investigated for their potential as 5-lipoxygenase inhibitors .

Data Table: Biological Activities of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume